Cas no 26988-88-5 (2-Amino-5-(1H-indol-3-yl)pentanoic acid)

2-アミノ-5-(1H-インドール-3-イル)ペンタン酸は、インドール骨格とアミノ酸構造を併せ持つ特異な化合物です。生化学研究において重要な役割を果たす可能性があり、特にタンパク質合成や酵素反応のメカニズム解明に有用です。高い純度と安定性を特徴とし、精密な実験条件下でも優れた再現性を示します。分子構造中のインドール基が特異的な分子認識を可能にし、生体分子との相互作用研究に適しています。また、水溶性と脂溶性のバランスが良く、各種溶媒への溶解性に優れているため、多様な実験系への応用が期待されます。

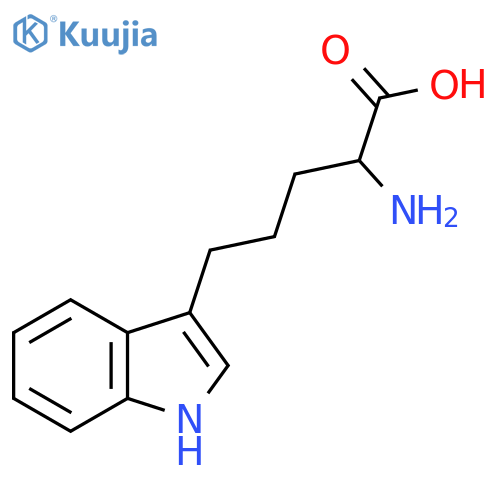

26988-88-5 structure

商品名:2-Amino-5-(1H-indol-3-yl)pentanoic acid

2-Amino-5-(1H-indol-3-yl)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-(1H-indol-3-yl)pentanoic acid

-

- インチ: 1S/C13H16N2O2/c14-11(13(16)17)6-3-4-9-8-15-12-7-2-1-5-10(9)12/h1-2,5,7-8,11,15H,3-4,6,14H2,(H,16,17)

- InChIKey: HTBPRLXFBCTXLN-UHFFFAOYSA-N

- ほほえんだ: OC(C(CCCC1=CNC2C=CC=CC1=2)N)=O

計算された属性

- せいみつぶんしりょう: 232.121

- どういたいしつりょう: 232.121

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 79.1

2-Amino-5-(1H-indol-3-yl)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1857479-0.1g |

2-amino-5-(1H-indol-3-yl)pentanoic acid |

26988-88-5 | 0.1g |

$540.0 | 2023-09-18 | ||

| Enamine | EN300-1857479-0.5g |

2-amino-5-(1H-indol-3-yl)pentanoic acid |

26988-88-5 | 0.5g |

$589.0 | 2023-09-18 | ||

| Enamine | EN300-1857479-10g |

2-amino-5-(1H-indol-3-yl)pentanoic acid |

26988-88-5 | 10g |

$2638.0 | 2023-09-18 | ||

| Enamine | EN300-1857479-0.05g |

2-amino-5-(1H-indol-3-yl)pentanoic acid |

26988-88-5 | 0.05g |

$515.0 | 2023-09-18 | ||

| Enamine | EN300-1857479-5.0g |

2-amino-5-(1H-indol-3-yl)pentanoic acid |

26988-88-5 | 5g |

$2692.0 | 2023-06-01 | ||

| Enamine | EN300-1857479-10.0g |

2-amino-5-(1H-indol-3-yl)pentanoic acid |

26988-88-5 | 10g |

$3992.0 | 2023-06-01 | ||

| Enamine | EN300-1857479-5g |

2-amino-5-(1H-indol-3-yl)pentanoic acid |

26988-88-5 | 5g |

$1779.0 | 2023-09-18 | ||

| Enamine | EN300-1857479-1.0g |

2-amino-5-(1H-indol-3-yl)pentanoic acid |

26988-88-5 | 1g |

$928.0 | 2023-06-01 | ||

| Enamine | EN300-1857479-2.5g |

2-amino-5-(1H-indol-3-yl)pentanoic acid |

26988-88-5 | 2.5g |

$1202.0 | 2023-09-18 | ||

| Enamine | EN300-1857479-0.25g |

2-amino-5-(1H-indol-3-yl)pentanoic acid |

26988-88-5 | 0.25g |

$564.0 | 2023-09-18 |

2-Amino-5-(1H-indol-3-yl)pentanoic acid 関連文献

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

26988-88-5 (2-Amino-5-(1H-indol-3-yl)pentanoic acid) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量